Cas no 2227806-77-9 ((1R)-3-amino-1-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylpropan-1-ol)
(1R)-3-amino-1-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1R)-3-amino-1-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylpropan-1-ol
- (1R)-3-amino-1-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]propan-1-ol
- 2227806-77-9
- EN300-1753128
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- Inchi: 1S/C9H17N3O2S/c1-12(2)9-11-8(14-3)7(15-9)6(13)4-5-10/h6,13H,4-5,10H2,1-3H3/t6-/m1/s1
- InChI Key: QAKLAHKMGOJIDM-ZCFIWIBFSA-N
- SMILES: S1C(=NC(=C1[C@@H](CCN)O)OC)N(C)C
Computed Properties
- Exact Mass: 231.10414797g/mol
- Monoisotopic Mass: 231.10414797g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 99.8Ų
(1R)-3-amino-1-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylpropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1753128-0.05g |
(1R)-3-amino-1-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]propan-1-ol |
2227806-77-9 | 0.05g |
$1560.0 | 2023-09-20 | ||
| Enamine | EN300-1753128-0.1g |
(1R)-3-amino-1-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]propan-1-ol |
2227806-77-9 | 0.1g |
$1635.0 | 2023-09-20 | ||
| Enamine | EN300-1753128-0.25g |
(1R)-3-amino-1-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]propan-1-ol |
2227806-77-9 | 0.25g |
$1708.0 | 2023-09-20 | ||
| Enamine | EN300-1753128-0.5g |
(1R)-3-amino-1-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]propan-1-ol |
2227806-77-9 | 0.5g |
$1783.0 | 2023-09-20 | ||
| Enamine | EN300-1753128-1.0g |
(1R)-3-amino-1-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]propan-1-ol |
2227806-77-9 | 1g |
$1857.0 | 2023-06-03 | ||
| Enamine | EN300-1753128-2.5g |
(1R)-3-amino-1-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]propan-1-ol |
2227806-77-9 | 2.5g |
$3641.0 | 2023-09-20 | ||
| Enamine | EN300-1753128-5.0g |
(1R)-3-amino-1-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]propan-1-ol |
2227806-77-9 | 5g |
$5387.0 | 2023-06-03 | ||
| Enamine | EN300-1753128-10.0g |
(1R)-3-amino-1-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]propan-1-ol |
2227806-77-9 | 10g |
$7988.0 | 2023-06-03 | ||
| Enamine | EN300-1753128-1g |
(1R)-3-amino-1-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]propan-1-ol |
2227806-77-9 | 1g |
$1857.0 | 2023-09-20 | ||
| Enamine | EN300-1753128-5g |
(1R)-3-amino-1-[2-(dimethylamino)-4-methoxy-1,3-thiazol-5-yl]propan-1-ol |
2227806-77-9 | 5g |
$5387.0 | 2023-09-20 |
(1R)-3-amino-1-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylpropan-1-ol Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on (1R)-3-amino-1-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylpropan-1-ol
Introduction to (1R)-3-amino-1-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylpropan-1-ol (CAS No. 2227806-77-9)
(1R)-3-amino-1-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylpropan-1-ol (CAS No. 2227806-77-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thiazole ring, a methoxy group, and amino and dimethylamino functionalities. These structural elements contribute to its potential therapeutic applications and biological activities.
The thiazole ring is a common heterocyclic moiety found in various bioactive molecules, including antibiotics, antifungal agents, and anticancer drugs. The presence of this ring in (1R)-3-amino-1-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylpropan-1-ol suggests that it may exhibit similar biological activities. The methoxy group, on the other hand, is known to enhance the lipophilicity and metabolic stability of compounds, which can improve their pharmacokinetic properties.
The amino and dimethylamino functionalities are crucial for the compound's potential as a drug candidate. The amino group can participate in hydrogen bonding interactions with biological targets, while the dimethylamino group can enhance the basicity and solubility of the molecule. These properties are essential for optimizing the compound's binding affinity and selectivity towards specific receptors or enzymes.
Recent studies have explored the biological activities of (1R)-3-amino-1-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylpropan-1-ol in various contexts. One notable area of research is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. The researchers found that the compound effectively binds to the active site of the enzyme, thereby blocking its catalytic activity.
Another area of interest is the compound's anti-inflammatory properties. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. A recent study published in the European Journal of Pharmacology demonstrated that (1R)-3-amino-1-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylpropan-1-ol has significant anti-inflammatory effects in both in vitro and in vivo models. The compound was shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammation.
In addition to its enzymatic inhibition and anti-inflammatory properties, (1R)-3-amino-1-2-(dimethylamino)-4-methoxy-1,3-thiazol-5-ylopropan-l-lol has also been investigated for its potential as an antiviral agent. A study published in Antiviral Research reported that this compound exhibits broad-spectrum antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The researchers found that the compound interferes with viral replication by targeting specific viral proteins involved in the replication process.
The pharmacokinetic profile of (1R)-3-amino-l -2-(dimethylamino)-4-methoxy-l , 3-thiazol -5 -ylpropan -l -ol has also been studied extensively. Preclinical studies have shown that the compound has favorable oral bioavailability and a long half-life, which are desirable properties for a drug candidate. These characteristics suggest that it could be developed into an orally administered therapeutic agent for various diseases.
However, further research is needed to fully understand the safety and efficacy of (1R)-3-amino-l -2-(dimethylamino)-4-methoxy-l , 3-thiazol -5 -ylpropan -l -ol in humans. Clinical trials are currently underway to evaluate its therapeutic potential in various disease conditions. These trials will provide valuable insights into the compound's safety profile, dosing regimens, and overall effectiveness as a treatment option.
In conclusion, (1R)-3-amino-l -2-(dimethylamino)-4-methoxy-l , 3-thiazol -5 -ylpropan -l -ol (CAS No. 2227806–77–9) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further development as a drug candidate. Ongoing research efforts will continue to elucidate its mechanisms of action and optimize its properties for clinical use.
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